
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring steroid hormone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione typically involves multiple steps, starting from androstenedione. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6th position.
Methoxymethylation: Addition of a methoxymethyl group to the hydroxylated intermediate.
Dehydrogenation: Formation of the 1,4-diene structure through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketone groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The compound’s effects are mediated through binding to androgen or estrogen receptors, altering gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrogen.
6-Hydroxyandrostenedione: A hydroxylated derivative of androstenedione with similar structural features.
Methoxymethylated Steroids: Compounds with methoxymethyl groups attached to steroid backbones, exhibiting varied biological activities.
Uniqueness
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is unique due to its specific combination of functional groups and structural modifications. These features confer distinct biological properties and potential therapeutic applications, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C21H28O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-6-hydroxy-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O4/c1-19-8-6-13(22)10-17(19)21(24,12-25-3)11-14-15-4-5-18(23)20(15,2)9-7-16(14)19/h6,8,10,14-16,24H,4-5,7,9,11-12H2,1-3H3/t14-,15-,16-,19+,20-,21?/m0/s1 |
Clé InChI |
YCDBIMSJYZHFSU-QSESCBLDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(COC)O |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


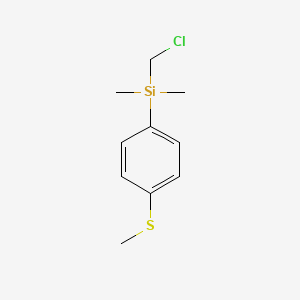
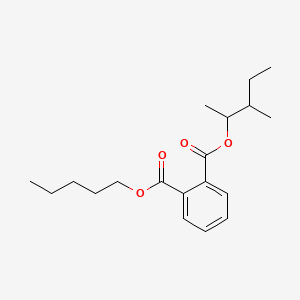
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
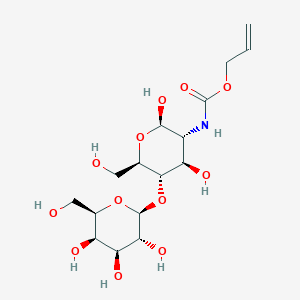
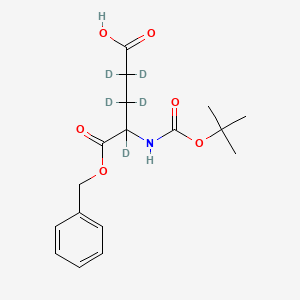
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
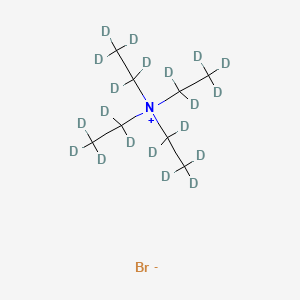
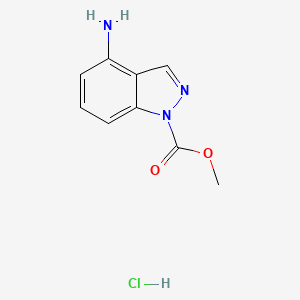

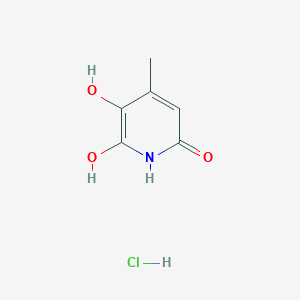
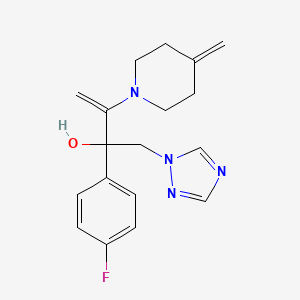
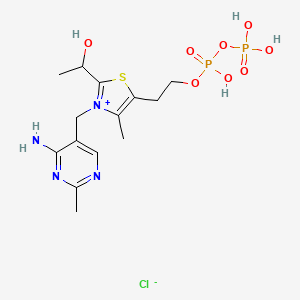

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
